N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide is a compound that combines a quinoline moiety with a sulfonamide group and a hydroxyoxolan ring
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties, leveraging the quinoline and sulfonamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with a hydroxyoxolan derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamides.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Lacks the hydroxyoxolan ring but shares the quinoline and sulfonamide functionalities.
N-[(2-hydroxyethyl)methyl]quinoline-8-sulfonamide: Similar structure but with a different hydroxyalkyl group.
Quinolinyl-pyrazoles: Different core structure but similar pharmacological properties.
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide is unique due to the presence of the hydroxyoxolan ring, which can impart additional chemical reactivity and biological activity compared to other quinoline-sulfonamide derivatives .
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(6-8-20-10-14)9-16-21(18,19)12-5-1-3-11-4-2-7-15-13(11)12/h1-5,7,16-17H,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRROTVDTOEKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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